![molecular formula C21H17NO2 B2653486 3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 380574-24-3](/img/structure/B2653486.png)
3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
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Description
The compound “3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid” is a complex organic molecule. It contains a quinoline nucleus, which is an aromatic nitrogen-containing heterocyclic compound . The quinoline nucleus is a privileged scaffold that appears as an important construction motif for the development of new drugs .
Scientific Research Applications
Synthesis and Derivative Formation
Researchers have been exploring efficient synthesis routes and transformations of quinoline derivatives due to their significant biological and chemical properties. For instance, the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid derivatives has been described, highlighting diastereoselective cyclopropanation reactions and regioselective reductive cyclization processes. These compounds are of interest due to their structural complexity and potential bioactivity (S. Yong, A. Ung, S. Pyne, B. Skelton, A. White, 2007).
Potential Applications in Material Science and Photochemistry
Novel quinoline derivatives have been synthesized with potential applications in material science, such as dyes for liquid crystal displays. These compounds exhibit high orientation parameters in nematic liquid crystal, indicating their suitability for use in advanced display technologies (V. Bojinov, I. Grabchev, 2003).
Biological Applications and Antimicrobial Activity
Quinoline derivatives are also researched for their biological applications, particularly their antimicrobial properties. A study on substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids revealed enhanced antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, a major pathogen in respiratory tract infections. This showcases the therapeutic potential of quinoline derivatives in treating bacterial infections (H. Miyamoto, H. Yamashita, H. Ueda, H. Tamaoka, K. Ohmori, K. Nakagawa, 1995).
Photochemical and Nonlinear Optical Properties
The photochemical and nonlinear optical (NLO) properties of quinoline-based derivatives are another area of interest. Research into excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline fluorophores has shown promising results for applications in technology due to their significant NLO properties and thermal stability up to 300°C (Vikas Padalkar, N. Sekar, 2014).
properties
IUPAC Name |
(3E)-3-[(4-methylphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-13-6-8-14(9-7-13)12-15-10-11-17-19(21(23)24)16-4-2-3-5-18(16)22-20(15)17/h2-9,12H,10-11H2,1H3,(H,23,24)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZUAQLERJKCMY-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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